molecular formula C12H14BNO2 B13993141 (6-(Dimethylamino)naphthalen-2-yl)boronic acid

(6-(Dimethylamino)naphthalen-2-yl)boronic acid

Cat. No.: B13993141
M. Wt: 215.06 g/mol
InChI Key: BVJUDWOUIWCSRJ-UHFFFAOYSA-N
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Description

B-[6-(dimethylamino)-2-naphthalenyl]boronic acid is an organoboron compound with the molecular formula C12H14BNO2. It is a boronic acid derivative featuring a naphthalene ring substituted with a dimethylamino group and a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-[6-(dimethylamino)-2-naphthalenyl]boronic acid typically involves the borylation of a suitable naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base. For example, the reaction of 6-(dimethylamino)-2-naphthalenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate can yield the desired boronic acid .

Industrial Production Methods

Industrial production of B-[6-(dimethylamino)-2-naphthalenyl]boronic acid may involve similar synthetic routes but on a larger scale. Continuous flow processes and the use of more efficient catalysts and reaction conditions can enhance yield and reduce production costs. The choice of solvents, temperature control, and purification methods are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

B-[6-(dimethylamino)-2-naphthalenyl]boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of B-[6-(dimethylamino)-2-naphthalenyl]boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The dimethylamino group can influence the electronic properties of the naphthalene ring, potentially affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

B-[6-(dimethylamino)-2-naphthalenyl]boronic acid is unique due to the combination of the naphthalene ring and the dimethylamino group, which can enhance its reactivity and fluorescence properties. This makes it particularly useful in applications requiring specific electronic or photophysical characteristics .

Properties

Molecular Formula

C12H14BNO2

Molecular Weight

215.06 g/mol

IUPAC Name

[6-(dimethylamino)naphthalen-2-yl]boronic acid

InChI

InChI=1S/C12H14BNO2/c1-14(2)12-6-4-9-7-11(13(15)16)5-3-10(9)8-12/h3-8,15-16H,1-2H3

InChI Key

BVJUDWOUIWCSRJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)N(C)C)(O)O

Origin of Product

United States

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